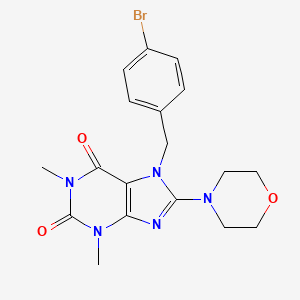![molecular formula C18H16N4O3S B11617899 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile](/img/structure/B11617899.png)
3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE: is a complex organic compound that features a benzisothiazole moiety, a methoxyphenyl group, and a hydrazinoethyl cyanide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. One common approach includes the condensation of 1,1-dioxo-1H-1,2-benzisothiazole-3-amine with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinoethyl cyanide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzisothiazole moiety, potentially converting it to a benzisothiazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzisothiazoline derivatives.
Substitution: Various substituted hydrazinoethyl cyanide derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings with unique properties.
作用機序
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydrazinoethyl cyanide group can participate in hydrogen bonding or electrostatic interactions with target molecules.
類似化合物との比較
1,1-Dioxo-1H-1,2-benzisothiazole derivatives: These compounds share the benzisothiazole core and exhibit similar chemical reactivity.
Methoxyphenyl hydrazones: Compounds with a methoxyphenyl group and hydrazone linkage, showing similar biological activities.
Hydrazinoethyl cyanide derivatives: These compounds have the hydrazinoethyl cyanide group and are used in similar synthetic applications.
Uniqueness: The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H16N4O3S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methoxyphenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C18H16N4O3S/c1-25-16-9-4-2-7-14(16)13-20-22(12-6-11-19)18-15-8-3-5-10-17(15)26(23,24)21-18/h2-5,7-10,13H,6,12H2,1H3/b20-13+ |
InChIキー |
GQMUBSLAJBIERX-DEDYPNTBSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC=C1C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11617818.png)
![N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide](/img/structure/B11617822.png)
![N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B11617826.png)
![3-amino-N-(1-phenylethyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617835.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B11617847.png)

![2-[(3-methoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617856.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11617865.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11617877.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11617880.png)
![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11617887.png)
![3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11617907.png)
![ethyl 4-[(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11617909.png)
